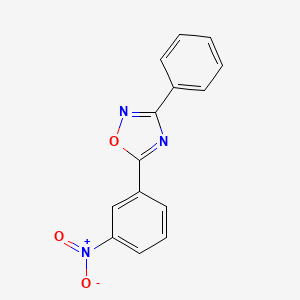

5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole involves multiple steps starting from basic aromatic acids. For instance, the synthesis of S-substituted derivatives from 3-nitrobenzoic acid involves esterification, conversion to hydrazide, and subsequent cyclization to the 1,3,4-oxadiazole ring (Aziz‐ur‐Rehman et al., 2013). Another example is the synthesis of 2-(4-aminophenyl)-5-(2-alkyloxy-phenyl)-1,3,4-oxadiazoles from p-nitrobenzoic acid, showcasing the versatility of the synthetic routes for these compounds (Li Shi-feng, 2007).

Molecular Structure Analysis

The molecular structure of 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole and its derivatives is characterized by spectroscopic methods such as Fourier Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1H-NMR), and elemental analysis. These techniques provide insights into the compound's functional groups, molecular geometry, and overall structural integrity (H. Abboud et al., 2017).

Chemical Reactions and Properties

5-(3-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, reflecting its reactive nature. For example, nitration of related 1,3,4-oxadiazoles can lead to a mixture of bisnitrophenyl derivatives, showcasing the compound's susceptibility to electrophilic substitution reactions (A. Blackhall et al., 1980).

Physical Properties Analysis

The liquid crystalline properties and thermal stability of derivatives of 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole are influenced by the nitro group and other structural features. Some derivatives exhibit nematic or smectic A phases, which are affected by the presence of alkoxy terminal groups and the heterocyclic oxadiazole ring (H. Abboud et al., 2017).

Chemical Properties Analysis

The chemical behavior of 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole derivatives can be further explored through reactions like selective reduction, which transforms nitro groups into amino groups. This process is essential for synthesizing compounds with potential applications in polymerization and other fields (M. Tarasenko et al., 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Derivatives: Research has shown the successful synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, which involved converting 3-nitrobenzoic acid into various forms. These derivatives have been characterized using spectroscopic analysis like IR, 1H-NMR, and EI-MS (Aziz‐ur‐Rehman et al., 2013).

Biological Screening

- Antibacterial Activity: The synthesized derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol were screened for antibacterial activity against various gram-negative and gram-positive bacteria, showing significant activity compared to standard drugs (Aziz‐ur‐Rehman et al., 2013).

Materials Science

- Synthesis of Mesogenic Materials: A study on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group highlighted the synthesis and characterization of these materials. Their liquid crystalline properties and thermal stability were explored, indicating the influence of the nitro group and alkoxy terminal chain on these properties (Abboud et al., 2017).

Antimicrobial Evaluation

- Antibacterial and Antifungal Activities: Various 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Specific derivatives showed remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Chemistry and Synthesis Techniques

- Selective Reduction for Synthesis: A method was developed for synthesizing amines by selectively reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles, creating promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

Corrosion Inhibition

- Oxadiazole Derivatives in Corrosion Inhibition: Studies on newly synthesized oxadiazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research contributes to the development of new materials for corrosion protection (Kalia et al., 2020).

Anticancer and CNS Activities

- Anticancer and CNS Depressant Activities: Synthesized oxadiazole derivatives have been evaluated for their potential as central nervous system depressants and anticancer agents. Specific compounds exhibited promising results in these areas, highlighting the therapeutic potential of oxadiazole derivatives (Singh et al., 2012).

Photochemistry and Molecular Reactions

- Photoinduced Molecular Rearrangements: Research on the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles revealed the formation of various compounds such as 1,2,4-triazoles, indazoles, and benzimidazoles. This study contributes to understanding the chemical reactions under photoinduced conditions (Buscemi et al., 1996).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)14-15-13(16-20-14)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFCFHWQTFKPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)